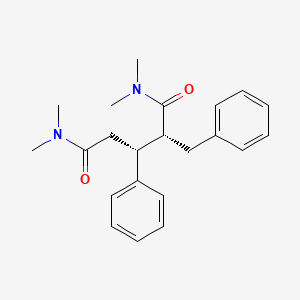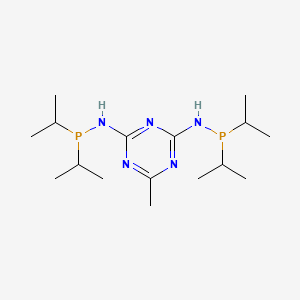
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol, also known as 4-methyl-2-penten-1-ol, is a cyclic alcohol with a range of uses in organic synthesis and scientific research. Its low toxicity and high stability make it an ideal reagent for a variety of applications.
科学的研究の応用
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biochemicals and natural products, such as terpenes and steroids. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is used as a starting material for the synthesis of other compounds, such as alcohols, amines, and aldehydes.
作用機序
The mechanism of action of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is not well understood. However, it is believed that the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base or Grignard reagent involves the formation of an alkoxide ion, which is then protonated to form an alcohol. The reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent is believed to involve the formation of a Grignard reagent-alcohol complex, which is then protonated to form an alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol are not well understood. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to be relatively stable in the presence of air and light.
実験室実験の利点と制限
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has several advantages for lab experiments. It is relatively non-toxic and non-carcinogenic, making it a safe reagent for use in the laboratory. It is also relatively stable in the presence of air and light, making it suitable for use in a variety of laboratory conditions. However, it is important to note that (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is flammable and should be handled with care.
将来の方向性
There are a number of potential future directions for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. One potential direction is the development of new synthetic methods for the synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. Another potential direction is the development of new applications for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol, such as in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further research into the biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new insights into its potential uses. Finally, further research into the safety and toxicity of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new ways to reduce the risk of using this compound in the laboratory.
合成法
The synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol can be achieved through several methods. The most common method is the base-catalyzed dehydration of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol alcohol. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base such as sodium hydroxide or potassium hydroxide in the presence of a solvent such as ethanol or methanol. Another method is the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent such as ethylmagnesium bromide in the presence of a solvent such as ether.
特性
IUPAC Name |
[4-[(E)-4-methylpent-2-enyl]cyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h3-4,6,11,13-14H,5,7-10H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSJAHLCUOGFK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














